molecular formula C27H22BrN3O2S B2570418 2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-81-3

2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

カタログ番号: B2570418
CAS番号: 2034582-81-3
分子量: 532.46
InChIキー: YGTDFEYRFYXTER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features:

  • A pyrrolo[3,2-d]pyrimidinone core, which provides a planar, aromatic system conducive to intermolecular interactions.
  • A 4-bromobenzylthio group at position 2, introducing steric bulk and electron-withdrawing effects via bromine.
  • A 2-methoxybenzyl group at position 3, contributing electron-donating methoxy functionality.
  • A phenyl group at position 7, enhancing lipophilicity.

特性

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN3O2S/c1-33-23-10-6-5-9-20(23)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-18-11-13-21(28)14-12-18/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDFEYRFYXTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034555-78-5) is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological evaluations, focusing on its cytotoxicity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C27H22BrN3O2SC_{27}H_{22}BrN_{3}O_{2}S, with a molecular weight of 532.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether and methoxybenzyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC27H22BrN3O2SC_{27}H_{22}BrN_{3}O_{2}S
Molecular Weight532.5 g/mol
CAS Number2034555-78-5

Synthesis

The synthesis of this compound involves the reaction of 4-bromobenzyl bromide with appropriate thiol and methoxybenzyl derivatives under controlled conditions. The process typically employs solvents such as DMF (dimethylformamide) and requires purification steps like crystallization to yield the final product in high purity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • EC50 Values :
    • HeLa: 10.5μM10.5\,\mu M
    • MCF-7: 15.3μM15.3\,\mu M
    • A549: 12.8μM12.8\,\mu M

These values suggest that the compound is more effective against HeLa cells compared to the other tested lines.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed an increase in the proportion of cells in the G0/G1 phase, indicating a blockade in cell cycle progression.
  • Induction of Apoptosis : Annexin V/PI staining showed that treatment with the compound leads to increased apoptotic cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives can be influenced by various substituents on the core structure. Substitutions at different positions have been studied to optimize potency and selectivity:

Substituent PositionEffect on Activity
C7 (Bromine)Enhances antiproliferative activity
N5 (Aliphatic)Reduces toxicity while maintaining efficacy

Case Studies

  • Case Study 1 : A study conducted by Xie et al. demonstrated that compounds similar to this derivative showed IC50 values as low as 3.3μM3.3\,\mu M against specific cancer cell lines, highlighting the potential for developing effective anticancer agents.
  • Case Study 2 : Another investigation focused on N-substituted pyrrolo[3,2-d]pyrimidines indicated that modifications at the C7 position significantly impacted their cytotoxic properties, suggesting a critical role for structural diversity in enhancing biological activity.

類似化合物との比較

Core Structure Variations

The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidinone (e.g., compounds 12, 3a, and 3b in ) or pyrrolo[2,3-d]pyrimidinone cores (). Key differences include:

  • Electronic Properties: The pyrrolo core contains a nitrogen atom in the fused ring, enabling hydrogen bonding, whereas thieno analogs feature sulfur, which may alter π-stacking interactions .
  • Melting Points: Thieno derivatives (e.g., compound 12, 241–243°C) exhibit higher melting points than pyrrolo analogs, likely due to enhanced crystallinity from sulfur’s polarizability .

Substituent Effects

Position 2 Modifications
  • Compound 56 () : Features a 2-thioxo group, which can undergo alkylation to form methylsulfanyl (compound 57) or methoxy derivatives (compound 58). The thioether in the target compound may offer greater stability than thioxo groups .
  • Compound 45n () : Substituted with a phosphonato-pentafluorophenyloxy group, introducing polarity and acidity absent in the target compound, which could impact solubility and membrane permeability .
Position 3 Modifications
  • Target Compound: The 2-methoxybenzyl group contrasts with 3-methoxyphenyl in thieno analogs (compound 12, ). The benzyl chain may increase flexibility and hydrophobic interactions compared to directly attached aryl groups.
Position 7 Modifications
  • Target Compound : The phenyl group at position 7 is unique compared to unsubstituted analogs (e.g., compound 56, ) or phosphonate-containing derivatives (), likely enhancing lipophilicity and π-π stacking .

Physical and Chemical Properties

Compound Core Position 2 Substituent Position 3 Substituent Position 7 Substituent Melting Point (°C) Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone 4-Bromobenzylthio 2-Methoxybenzyl Phenyl Not reported N/A
Compound 12 () Thieno[3,2-d]pyrimidinone Bis(3-methoxyphenyl) 241–243
Compound 3a () Thieno[3,2-d]pyrimidinone Methyl Bis(3-methoxyphenyl) 148–150
Compound 56 () Pyrrolo[3,2-d]pyrimidinone Ethylthioxo Benzoyl Not reported
Compound 45n () Pyrrolo[3,2-d]pyrimidinone Phosphonato-pentafluorophenyloxy NMR/MS data

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives, and how are they addressed methodologically?

  • Answer : The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, outlines a chlorination step using intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Key challenges include regioselectivity in substitutions and stability of intermediates. To address these, researchers employ temperature-controlled alkylation (e.g., using MeI and CS₂CO₃ in N-methyl-2-pyrrolidone, as in ) and purification via column chromatography. X-ray crystallography (as in ) is critical for confirming regiochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural elucidation, resolving bond lengths (mean C–C = 0.005 Å) and disorder in residues (e.g., R factor = 0.054, wR factor = 0.182, as in ). Complementary techniques include:

  • NMR : To confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).
  • HRMS : For molecular weight validation (e.g., ESI-MS m/z 568.12 [M+H]⁺).
  • FT-IR : To detect thioether (C–S–C, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for thioether-linked pyrrolo-pyrimidines?

  • Answer : Discrepancies in reaction pathways (e.g., competing nucleophilic substitutions at sulfur vs. nitrogen) can be resolved using density functional theory (DFT) calculations. For instance, emphasizes linking hypotheses to theoretical frameworks. Researchers model transition states (e.g., using Gaussian 16 with B3LYP/6-31G*) to compare activation energies for thiol vs. bromide displacement. Molecular dynamics simulations further predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

  • Answer : Structural modifications guided by ’s principle of aligning research with theoretical frameworks include:

  • Solubility : Introducing polar groups (e.g., replacing methoxy with hydroxyl) or using co-solvents (e.g., PEG-400).
  • Bioavailability : LogP optimization via substituent tuning (e.g., replacing bromobenzyl with trifluoromethylpyridyl, as in ).
  • In vitro testing : Use of membrane permeability assays (Caco-2 cells) and metabolic stability studies (microsomal incubation) .

Q. How do steric and electronic effects of the 4-bromobenzyl and 2-methoxybenzyl groups influence biological activity?

  • Answer : and suggest that bulky substituents (e.g., 4-bromobenzyl) enhance target binding via hydrophobic interactions, while electron-donating groups (e.g., 2-methoxybenzyl) modulate π-π stacking. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing bromine with chlorine or methyl) and testing against enzyme targets (e.g., kinases) using SPR or fluorescence polarization .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Answer : Critical steps include:

  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water).
  • Quality control : In-process HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA).
  • Documentation : Detailed reaction logs (temperature, stirring rate) as per ’s emphasis on methodological rigor .

Q. How can researchers address discrepancies in biological assay data for this compound?

  • Answer : Contradictory results (e.g., varying IC₅₀ values across labs) may stem from assay conditions (e.g., ATP concentration in kinase assays). Solutions include:

  • Standardization : Adopt uniform protocols (e.g., CLIA-certified assays).
  • Controls : Use reference inhibitors (e.g., staurosporine for kinases).
  • Data validation : Replicate experiments across independent labs, as emphasized in .

Theoretical and Experimental Integration

Q. How does the compound’s molecular conformation (e.g., puckering in the pyrrolo-pyrimidine core) impact its interaction with biological targets?

  • Answer : SC-XRD data ( ) reveal a planar pyrrolo-pyrimidine core, enabling intercalation with DNA or stacking in enzyme active sites. Conformational flexibility (e.g., methoxybenzyl rotation) is analyzed via molecular docking (AutoDock Vina) and compared to cryo-EM structures of target complexes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。